molecular formula C17H20N4OS B8662276 1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one CAS No. 919118-78-8

1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one

Cat. No. B8662276
CAS RN: 919118-78-8
M. Wt: 328.4 g/mol
InChI Key: PXSNUCFUQDAXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

919118-78-8

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

1-[4-(2-pyrimidin-2-ylsulfanylanilino)piperidin-1-yl]ethanone

InChI

InChI=1S/C17H20N4OS/c1-13(22)21-11-7-14(8-12-21)20-15-5-2-3-6-16(15)23-17-18-9-4-10-19-17/h2-6,9-10,14,20H,7-8,11-12H2,1H3

InChI Key

PXSNUCFUQDAXDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2SC3=NC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(pyrimidin-2-ylsulfanyl)-phenylamine (AMR01106, 100 mg, 0.492 mmol), 1-acetylpiperidone (69.5 mg, 0.492 mmol) and acetic acid (0.15 mL, 2.46 mmol) in DCE (2 mL) was treated with NaBH(OAc)3 (261 mg, 1.23 mmol) and stirred under microwave irradiation for 15 min at 100° C. The reaction mixture was diluted with DCM (10 mL) and quenched with saturated NaHCO3 solution. The aqueous layer was washed with DCM (2×20 mL), and the combined organic layers were dried (MgSO4), filtered and evaporated to dryness. Column chromatography on silica gel of the crude product using AcOEt/MeOH 98:2 as eluent gave 1-{4-[2-(pyrimidin-2-ylsulfanyl)-phenylamino]-piperidin-1-yl}-ethanone 36 mg, 22%) as a colorless oil. 1H NMR (270 MHz, CDCl3) δ 1.20-1.40 (2H, m, CH2), 1.90-2.10 (2H, m, CH2), 2.05 (3H, s, CH3), 2.89 (1H, m, ½CH2), 3.18 (1H, m, ½CH2), 3.54-3.74 (2H, m, CH2), 4.26 (1H, m, CH), 4.75 (1H, br s, NH), 6.69-6.75 (2H, m, ArH), 6.97 (1H, t, J=4.7 Hz, Pyrimidine-H), 7.33 (1H, m, ArH), 7.49 (1H, dd, J=7.4, 1.7 Hz, ArH) and 8.47 (2H, d, J=4.7 Hz, Pyrimidine-H), 13C NMR (270 MHz, CDCl3) δ 21.57 (CH3), 31.74, 32.56, 40.14, 45.00 (CH2), 49.63 (CH), 111.45, 111.57, 117.35, 132.12, 138.13, 148.49, 157.88 (ArC and Pyridine-C), and 171.77 (C═O).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
69.5 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
261 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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